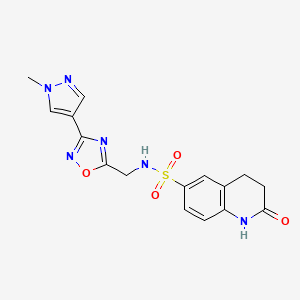
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a useful research compound. Its molecular formula is C16H16N6O4S and its molecular weight is 388.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a compound that incorporates a complex structure featuring a tetrahydroquinoline core and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A tetrahydroquinoline core, which is known for various biological activities.
- An oxadiazole ring that contributes to the compound's pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The oxadiazole moiety has been associated with various mechanisms of action against cancer cells, including:
- Inhibition of Tumor Cell Proliferation : The compound demonstrated cytotoxic effects against several human cancer cell lines. For instance, derivatives with oxadiazole rings have shown IC50 values in the micromolar range against various cancer types such as colon adenocarcinoma and breast cancer .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes and pathways involved in cell proliferation and survival. For example, some studies report that oxadiazole derivatives inhibit histone deacetylases (HDACs) and other targets critical for tumor growth .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research indicates that similar compounds with oxadiazole rings have exhibited:
- Antibacterial Effects : Compounds derived from 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains, including resistant strains .
- Antifungal Activity : Some studies report antifungal effects against common pathogens like Candida species, indicating a broad spectrum of antimicrobial activity .
Anti-inflammatory and Analgesic Properties
Research has also highlighted the anti-inflammatory potential of compounds containing oxadiazole derivatives:
- Inhibition of Inflammatory Mediators : The ability to inhibit cyclooxygenases (COX) and other inflammatory mediators has been documented for similar compounds .
- Pain Relief : The analgesic properties are attributed to the modulation of pain pathways involving prostaglandins and other inflammatory mediators.
Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives for their cytotoxicity against a panel of cancer cell lines. The results indicated that the compound exhibited an IC50 value of 9.27 µM against ovarian cancer cells (OVXF 899), demonstrating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | Colon Adenocarcinoma | 12.5 |
| B | Ovarian Cancer | 9.27 |
| C | Breast Cancer | 15.65 |
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of oxadiazole derivatives revealed significant inhibition zones against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MIC) as low as 32 µg/mL for certain strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Eigenschaften
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-22-9-11(7-17-22)16-20-15(26-21-16)8-18-27(24,25)12-3-4-13-10(6-12)2-5-14(23)19-13/h3-4,6-7,9,18H,2,5,8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHLQMUYSKBIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














